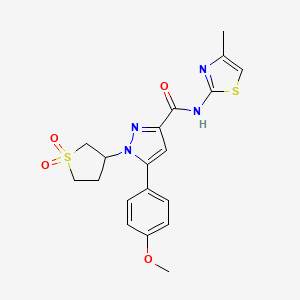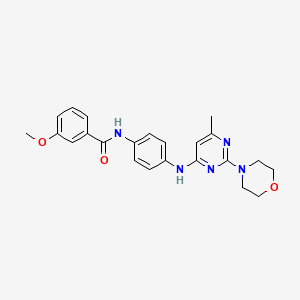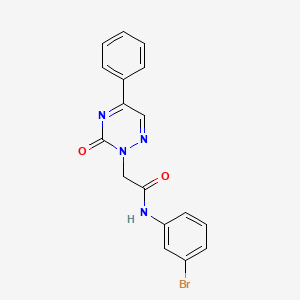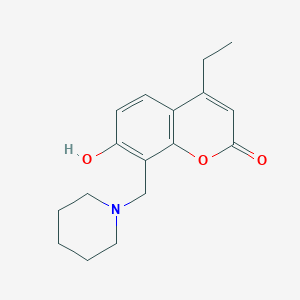![molecular formula C15H12Cl2N2O B11313444 5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11313444.png)
5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structure and properties It is a member of the benzodiazole family, which is characterized by a fused benzene and diazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as o-phenylenediamine, under acidic conditions.
Etherification: The final step involves the etherification of the chlorinated benzodiazole with 4-methylphenol (p-cresol) in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzodiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares similar structural features and can undergo similar chemical reactions.
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole: Another compound with a similar benzodiazole core and potential bioactivity.
Uniqueness
5,6-DICHLORO-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of the 4-methylphenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12Cl2N2O |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O/c1-9-2-4-10(5-3-9)20-8-15-18-13-6-11(16)12(17)7-14(13)19-15/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
PFAGRUROUXPAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313367.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11313371.png)
![N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11313372.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)
![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)
![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313413.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11313415.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313422.png)



